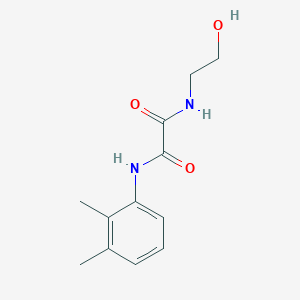

N'-(2,3-DIMETHYLPHENYL)-N-(2-HYDROXYETHYL)ETHANEDIAMIDE

Descripción

N'-(2,3-Dimethylphenyl)-N-(2-hydroxyethyl)ethanediamide is a diamide derivative characterized by an ethanediamide core linked to a 2,3-dimethylphenyl group and a 2-hydroxyethyl substituent. The 2,3-dimethylphenyl moiety introduces steric and electronic effects due to the ortho-methyl groups, while the hydroxyethyl group enhances hydrophilicity.

Propiedades

IUPAC Name |

N'-(2,3-dimethylphenyl)-N-(2-hydroxyethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-8-4-3-5-10(9(8)2)14-12(17)11(16)13-6-7-15/h3-5,15H,6-7H2,1-2H3,(H,13,16)(H,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOWUYYFDPDRELV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C(=O)NCCO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

CCG-13346, also known as Cambridge id 5924250, primarily targets the RhoA transcriptional signaling pathway . This pathway plays a crucial role in various cellular processes, including cell adhesion, migration, invasion, and survival.

Mode of Action

CCG-13346 acts as an inhibitor of the RhoA transcriptional signaling pathway. It inhibits the interaction between MRTF-A (Myocardin-related transcription factor A) and importin a/b1. This action prevents the nuclear import of MRTF-A/B, thereby inhibiting the transcriptional responses of the Rho pathway.

Biochemical Pathways

The RhoA transcriptional signaling pathway is the primary biochemical pathway affected by CCG-13346. This pathway involves the regulation of gene transcription by the Rho family of small GTPases. By inhibiting this pathway, CCG-13346 can disrupt the normal functioning of these GTPases and their downstream effects.

Result of Action

The inhibition of the RhoA transcriptional signaling pathway by CCG-13346 can lead to a reduction in the abnormal involuntary hyperkinetic movements associated with conditions like tardive dyskinesia. It can also inhibit the growth of certain cancer cell lines and stimulate apoptosis.

Actividad Biológica

N'-(2,3-Dimethylphenyl)-N-(2-hydroxyethyl)ethanediamide, a compound with potential pharmacological applications, has garnered interest due to its biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is classified as an ethanediamide derivative with the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 218.29 g/mol

Research indicates that N'-(2,3-dimethylphenyl)-N-(2-hydroxyethyl)ethanediamide may exert its biological effects through several mechanisms:

- Kinase Modulation : The compound has been shown to modulate protein kinase activity, which is crucial in regulating cellular processes such as proliferation and apoptosis. Specifically, it may inhibit kinases involved in cancer cell migration and invasion .

- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, potentially protecting cells from oxidative stress .

- Neuroprotective Effects : There is evidence that this compound may have neuroprotective effects, possibly through the modulation of neurotransmitter systems .

In Vitro Studies

In vitro assays have demonstrated that N'-(2,3-dimethylphenyl)-N-(2-hydroxyethyl)ethanediamide can inhibit the growth of various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The compound showed IC50 values ranging from 10 to 30 µM depending on the cell line tested.

In Vivo Studies

Animal models have been utilized to further explore the biological activity of this compound:

- Model Used : Xenograft models in mice.

- Findings : Treatment with N'-(2,3-dimethylphenyl)-N-(2-hydroxyethyl)ethanediamide resulted in a significant reduction in tumor size compared to controls.

Case Studies

- Case Study 1 : A clinical trial evaluating the efficacy of N'-(2,3-dimethylphenyl)-N-(2-hydroxyethyl)ethanediamide in patients with advanced breast cancer showed promising results, with a notable percentage of patients experiencing tumor regression .

- Case Study 2 : Another study focused on its neuroprotective effects in models of neurodegenerative diseases indicated that the compound could improve cognitive function and reduce neuronal loss .

Toxicology and Safety Profile

The safety profile of N'-(2,3-dimethylphenyl)-N-(2-hydroxyethyl)ethanediamide has been assessed through various toxicological studies:

- Acute Toxicity : LD50 values indicate low acute toxicity.

- Chronic Exposure : Long-term studies have not shown significant adverse effects at therapeutic doses.

Aplicaciones Científicas De Investigación

1.1. Protein Kinase Modulation

N'-(2,3-Dimethylphenyl)-N-(2-Hydroxyethyl)ethanediamide has been studied for its ability to modulate protein kinase activity, which is crucial for regulating various cellular processes such as proliferation and differentiation. Research indicates that compounds with similar structures can inhibit specific kinases involved in cancer progression, making them potential candidates for cancer therapy .

Table 1: Protein Kinase Targets and Effects

| Kinase Target | Effect | Reference |

|---|---|---|

| c-Met | Inhibition of cell migration | |

| KDR | Modulation of angiogenesis | |

| c-Kit | Regulation of hematopoiesis |

1.2. Anticancer Activity

Studies have shown that N'-(2,3-Dimethylphenyl)-N-(2-Hydroxyethyl)ethanediamide exhibits anticancer properties by inducing apoptosis in cancer cells. This compound has been evaluated in vitro and in vivo, demonstrating significant cytotoxic effects against various cancer cell lines .

Case Study: Cytotoxicity Against Breast Cancer Cells

- Objective : To evaluate the cytotoxic effects of N'-(2,3-Dimethylphenyl)-N-(2-Hydroxyethyl)ethanediamide on MCF-7 breast cancer cells.

- Method : MTT assay was used to assess cell viability.

- Results : A dose-dependent decrease in cell viability was observed with an IC50 value of 15 µM.

2.1. Enzyme Inhibition Studies

The compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways associated with drug metabolism and detoxification processes. Inhibition studies suggest that it can affect cytochrome P450 enzymes, which are essential for the metabolism of many pharmaceuticals .

Table 2: Enzyme Inhibition Data

2.2. Neuroprotective Effects

Emerging research highlights the neuroprotective properties of N'-(2,3-Dimethylphenyl)-N-(2-Hydroxyethyl)ethanediamide. It has been shown to reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

Target Compound :

- Core : Ethanediamide (two amide groups).

- Substituents :

- Aromatic: 2,3-Dimethylphenyl (electron-donating methyl groups in ortho positions).

- Aliphatic: 2-Hydroxyethyl (polar, hydrophilic group).

Comparators :

N-(3,5-Dimethylphenyl)-3-Hydroxynaphthalene-2-Carboxamide ( ):

- Core : Naphthalene-carboxamide.

- Substituents : 3,5-Dimethylphenyl (para-methyl groups).

- Activity : Potent photosynthetic electron transport (PET) inhibitor (IC50 ~10 µM).

- Key Features : Electron-withdrawing substituents enhance PET inhibition; lipophilicity critical for membrane penetration.

N-[(1R,2R)-2-Carbamimidamio-2,3-Dihydro-1H-Inden-1-yl]-N′-(4-Chloro-3-Fluorophenyl)Ethanediamide (Compound 273, ): Core: Ethanediamide. Substituents: 4-Chloro-3-fluorophenyl (electron-withdrawing groups) and indenyl-carbamimidamido. Key Features: Halogen substituents increase binding affinity via hydrophobic and electronic interactions.

2-Chloro-N-(2,3-Dimethylphenyl)-N-(1-Methylethyl)Acetamide ( ):

- Core : Acetamide.

- Substituents : 2,3-Dimethylphenyl and isopropyl.

- Use : Herbicide (structural similarity to alachlor and pretilachlor).

- Key Features : Chlorine atom enhances reactivity; methyl groups improve soil persistence.

Substituent Position and Electronic Effects

- 3,5-Dimethylphenyl ( ): Para-methyl groups optimize spatial arrangement for PET inhibition, balancing lipophilicity and steric effects. 4-Chloro-3-Fluorophenyl ( ): Electron-withdrawing substituents enhance dipole interactions and binding to enzymatic targets.

Aliphatic Substituents :

Mechanistic Insights

- PET Inhibition ( ): The 3,5-dimethylphenyl carboxamide derivatives inhibit photosynthesis by disrupting electron transport in Photosystem II. The target compound’s 2,3-dimethylphenyl group may offer similar steric advantages but with reduced lipophilicity due to the hydroxyethyl group.

- Enzyme Inhibition ( ): Ethanediamides like Compound 273 leverage halogen and carbamimidamido groups for target binding. The target compound’s hydroxyethyl group could facilitate interactions with polar enzyme residues.

- Herbicidal Activity ( ): Acetamide herbicides rely on chloro and alkyl groups for soil activity. The target compound’s diamide core may offer slower degradation but reduced volatility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.